molecular formula C15H13Cl2NOS B5799278 N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide

N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide

Katalognummer B5799278
Molekulargewicht: 326.2 g/mol
InChI-Schlüssel: RGLVTXNNLRZAGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT245737 is a chemical compound that was first synthesized in 2009 by the Cancer Research UK Centre for Cancer Therapeutics. It belongs to a class of compounds known as small molecule inhibitors, which are designed to block the activity of specific enzymes or proteins in cancer cells. CCT245737 has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells and induce cell death.

Wirkmechanismus

CCT245737 works by inhibiting the activity of Chk1, a protein kinase that is involved in the DNA damage response pathway. When DNA is damaged, Chk1 is activated to prevent the cell from progressing through the cell cycle and replicating damaged DNA. By inhibiting Chk1, CCT245737 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
CCT245737 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells have a higher reliance on the DNA damage response pathway than normal cells. In addition, CCT245737 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CCT245737 is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, it has shown promise in preclinical studies for its ability to selectively target cancer cells and enhance the effectiveness of other cancer treatments. However, one limitation of CCT245737 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Zukünftige Richtungen

There are several potential future directions for research on CCT245737. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to treatment with CCT245737. Finally, further preclinical studies are needed to better understand the safety and efficacy of CCT245737 in different types of cancer.

Synthesemethoden

The synthesis of CCT245737 involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chlorothiophenol in the presence of a base to form the desired product, N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide. The final product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

CCT245737 has been studied extensively in preclinical models of cancer, including breast, lung, and ovarian cancer. In these studies, CCT245737 has been shown to inhibit the activity of a protein called Chk1, which is involved in the DNA damage response pathway. By inhibiting Chk1, CCT245737 can prevent cancer cells from repairing DNA damage, leading to cell death.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-11-5-7-12(8-6-11)20-10-9-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLVTXNNLRZAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.